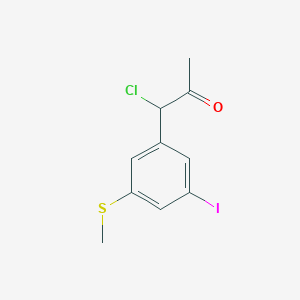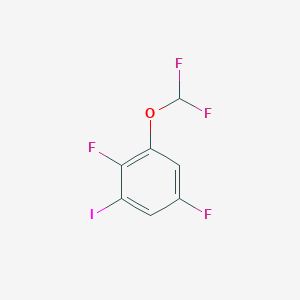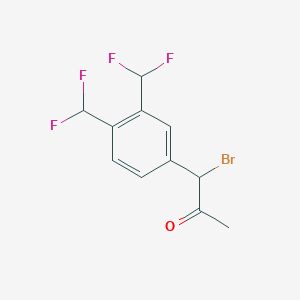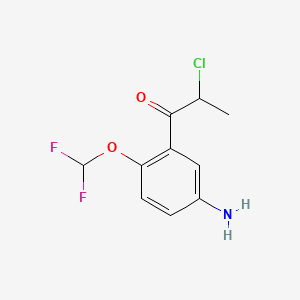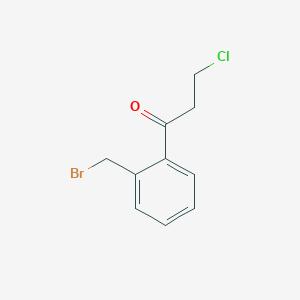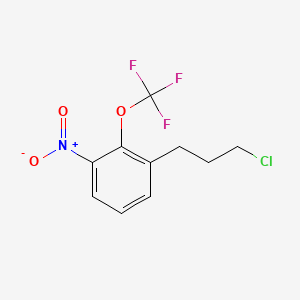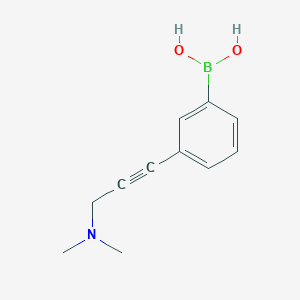
(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylamino group and a propynyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid typically involves the following steps:
Formation of the Propynyl Group: The initial step involves the formation of the propynyl group through a reaction between propargyl bromide and dimethylamine.
Attachment to the Phenyl Ring: The propynyl group is then attached to the phenyl ring via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced through a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can undergo reduction reactions to form corresponding boronates.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Phenols: Formed through oxidation of the boronic acid group.
Boronates: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. The dimethylamino group can also participate in various nucleophilic substitution reactions, further enhancing the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the propynyl and dimethylamino groups, making it less versatile in certain reactions.
(3-(Dimethylamino)phenyl)boronic Acid: Lacks the propynyl group, which limits its application in cross-coupling reactions.
(3-(Prop-1-YN-1-YL)phenyl)boronic Acid: Lacks the dimethylamino group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid is unique due to the presence of both the propynyl and dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
Molekularformel |
C11H14BNO2 |
|---|---|
Molekulargewicht |
203.05 g/mol |
IUPAC-Name |
[3-[3-(dimethylamino)prop-1-ynyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H14BNO2/c1-13(2)8-4-6-10-5-3-7-11(9-10)12(14)15/h3,5,7,9,14-15H,8H2,1-2H3 |
InChI-Schlüssel |
NSZXRNCJAVWUQE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C#CCN(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


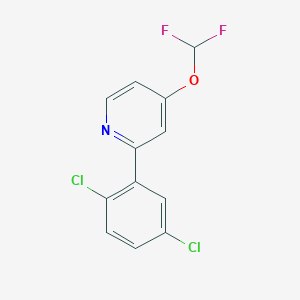
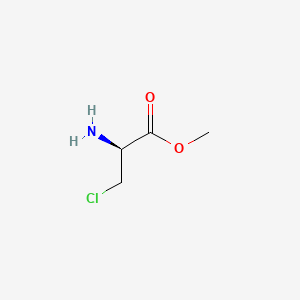
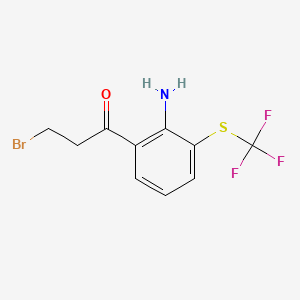
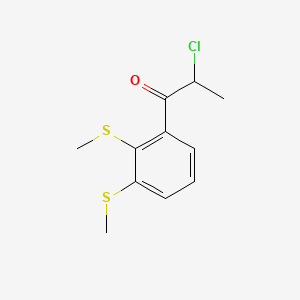
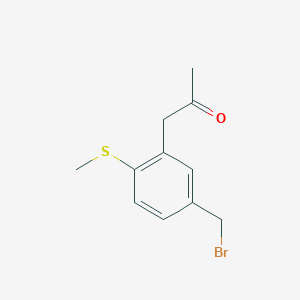

![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14046056.png)
